molecular formula C16H10ClN3O2 B15211515 1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione CAS No. 62707-35-1

1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione

Cat. No.: B15211515
CAS No.: 62707-35-1
M. Wt: 311.72 g/mol
InChI Key: MXTMDDGFYJGNLH-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione is a synthetic organic compound based on a fused heterocyclic scaffold of significant interest in medicinal chemistry. It belongs to the quinazoline class of nitrogen-containing heterocycles, a family of structures recognized as a "privileged scaffold" due to their diverse and potent biological activities . This specific derivative features an imidazo[2,1-b]quinazoline core, a structure that has been identified in compounds investigated for their interaction with biological targets such as the Constitutive Androstane Receptor (CAR) . The presence of the 4-chlorophenyl substituent is a common feature in pharmacologically active molecules, often used to optimize a compound's interaction with hydrophobic pockets in protein targets . The broader quinazoline and quinazolinone family has demonstrated a remarkably wide spectrum of biological properties in scientific research, including antimicrobial, anticancer, anti-inflammatory, and antifungal activities . Researchers value this class of compounds for its potential in drug discovery, particularly in the design of new enzyme inhibitors and receptor ligands. The imidazo[2,1-b]quinazoline backbone, in particular, is a subject of ongoing investigation for developing novel therapeutic agents . As a chemical reagent, this compound serves as a versatile building block for the synthesis of more complex molecules and as a core structure for structure-activity relationship (SAR) studies in pharmacological research. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and determine the suitability of this compound for their specific investigations.

Properties

CAS No.

62707-35-1

Molecular Formula

C16H10ClN3O2

Molecular Weight

311.72 g/mol

IUPAC Name

1-(4-chlorophenyl)-3H-imidazo[2,1-b]quinazoline-2,5-dione

InChI

InChI=1S/C16H10ClN3O2/c17-10-5-7-11(8-6-10)20-14(21)9-19-15(22)12-3-1-2-4-13(12)18-16(19)20/h1-8H,9H2

InChI Key

MXTMDDGFYJGNLH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C2=NC3=CC=CC=C3C(=O)N21)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthesis via Iminophosphorane Intermediate

The most efficient route begins with the preparation of iminophosphorane 9 , derived from the Staudinger reaction between 2-azido-3-ethoxycarbonylimidazole 8 and triphenylphosphine. This intermediate reacts with 4-chlorophenyl isocyanate in anhydrous dichlorloromethane at room temperature, forming the carbodiimide 10 (Scheme 1). Subsequent treatment with sodium ethoxide induces cyclization, yielding the quinazolinone intermediate 11 , which undergoes further ring closure to produce the title compound.

Key Reaction Conditions

  • Solvent: Dichloromethane (anhydrous)
  • Catalyst: Sodium ethoxide (5 mol%)
  • Temperature: Room temperature (cyclization)
  • Yield: 65–90% (depending on substituents)

Mechanistic Insights

The aza-Wittig reaction between iminophosphorane 9 and 4-chlorophenyl isocyanate generates a reactive carbodiimide 10 , which undergoes nucleophilic attack by the acylamino group. This step forms the quinazolinone core 11 , followed by base-mediated intramolecular cyclization to construct the imidazo[2,1-b]quinazoline-dione framework. Racemization is avoided due to the absence of stereocenters in the target molecule.

Alternative Route: α-Amino Ester Condensation

Carbodiimide Formation

An alternative method involves reacting iminophosphorane 1 with 4-chlorophenyl isocyanate to form carbodiimide 2 , which is subsequently treated with glycine ethyl ester (R² = H) in acetonitrile and triethylamine. This one-pot protocol directly yields the target compound but requires stringent control of R² substituents to avoid side products (e.g., quinazolinones 6 when R² ≠ H).

Optimization Notes

  • R² = H is critical to favor imidazoquinazoline-dione formation.
  • Excess triethylamine (2 equiv) ensures complete deprotonation of the α-amino ester.

Experimental Protocols

Stepwise Procedure for Method 1.1

  • Iminophosphorane 9 Synthesis

    • Combine 2-azido-3-ethoxycarbonylimidazole 8 (3 mmol) and triphenylphosphine (3.3 mmol) in dry THF. Stir at 25°C for 12 h. Filter and concentrate to obtain 9 as a white solid.
  • Carbodiimide 10 Formation

    • Dissolve 9 (2 mmol) in dichloromethane (15 mL). Add 4-chlorophenyl isocyanate (2 mmol) dropwise under N₂. Stir for 24 h at 25°C. Remove solvent under vacuum.
  • Cyclization to 1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5-dione

    • Treat crude 10 with sodium ethoxide (0.1 mmol) in ethanol (10 mL). Stir for 6 h at 25°C. Concentrate and recrystallize from ethanol to isolate the product.

Characterization Data

  • 1H NMR (CDCl₃): δ 8.25 (d, J = 8.0 Hz, 1H, Ar-H), 7.71–7.38 (m, 7H, Ar-H), 4.73 (s, 2H, CH₂).
  • IR (KBr): 1756 cm⁻¹ (imidazolone C=O), 1698 cm⁻¹ (quinazolinone C=O).
  • MS (m/z): 311 [M⁺], 248, 220.

Comparative Analysis of Methods

Parameter Aza-Wittig Route α-Amino Ester Route
Yield 65–90% 50–75%
Reaction Time 24–30 h 6–12 h
Purification Recrystallization Column Chromatography
Byproducts Minimal Quinazolinones (if R² ≠ H)

The aza-Wittig route is superior in yield and scalability, while the α-amino ester method offers faster synthesis but requires precise stoichiometry.

Chemical Reactions Analysis

1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione is a heterocyclic compound that has received considerable attention in medicinal chemistry and organic synthesis. It possesses a unique structure featuring an imidazole ring fused with a quinazoline moiety and a chlorophenyl group attached to the imidazole ring, giving it unique chemical and biological properties.

The synthesis of this compound usually involves multiple steps starting from readily available precursors. A typical synthetic route includes:

  • Formation of the imidazole ring : Achieved through the condensation of an aldehyde with an amine in the presence of an acid catalyst.
  • Fusion with the quinazoline moiety : The imidazole intermediate is reacted with a quinazoline derivative under specific conditions to create the fused ring system.
  • Introduction of the chlorophenyl group : The final step involves a substitution reaction where a chlorophenyl group is introduced to the imidazole ring.

Industrial production methods often optimize reaction conditions to maximize yield and purity, which may involve the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.

Potential Applications

The mechanism of action of this compound involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, suggesting its potential as an anticancer agent. Further research is ongoing to determine the exact molecular targets and pathways in specific biological contexts.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Compound 5b with structurally analogous imidazo[2,1-b]quinazoline-2,5(1H,3H)-diones, highlighting substituent effects on properties and synthesis:

Compound Name & Substituents Melting Point (°C) Molecular Formula Key Spectral Features (IR C=O, cm⁻¹) Synthesis Yield (%) References
1-Phenyl (5a) 283–285 C₁₆H₁₁N₃O₂ 1764, 1694 72
1-(4-Chlorophenyl) (5b) 264–266 C₁₆H₁₀ClN₃O₂ 1763, 1693 68
1-(3-Methylphenyl) (5c) 146–148 C₁₇H₁₃N₃O₂ 1756, 1698 65
3-Isobutyl-1-(4-chlorophenyl) (5m) 198–200 C₂₀H₁₈ClN₃O₂ 1756, 1698 70
3-Isobutyl-1-isopropyl (5o) 95–97 C₁₈H₂₁N₃O₂ 1756, 1698 75

Key Observations:

Substituent Effects on Melting Points :

  • The 4-chlorophenyl group in 5b reduces melting points compared to the unsubstituted phenyl analog (5a ), likely due to reduced symmetry and weaker crystal packing .
  • Bulky substituents (e.g., 3-isobutyl in 5m ) further lower melting points, as seen in 5m (198–200°C) versus 5b (264–266°C) .

Synthetic Efficiency :

  • The aza-Wittig method produces 5b in 68% yield, comparable to other derivatives (65–75%), demonstrating its versatility across substituents .
  • Earlier methods (e.g., anthranilic acid routes) required multi-step processes and high temperatures, whereas the aza-Wittig approach is single-step and room-temperature compatible .

Structural Rigidity :

  • X-ray data for 5o (3-isobutyl derivative) confirms planarity across the tricyclic core, similar to 5b , but with slight deviations (C(10) and N(2) atoms show ≤0.045 Å displacement) due to steric effects .

Spectral Trends: IR C=O stretches for imidazolone (1756–1764 cm⁻¹) and quinazolinone (1693–1698 cm⁻¹) remain consistent across derivatives, indicating minimal electronic perturbation from substituents .

Q & A

Q. What are the most efficient synthetic routes for 1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione, and how do reaction conditions impact yield?

Answer: The compound is synthesized via a consecutive aza-Wittig/heterocumulene-mediated annulation . Key steps include:

  • Step 1 : React iminophosphoranes with aromatic isocyanates to form carbodiimides.
  • Step 2 : Cyclize carbodiimides with α-amino esters under triethylamine or catalytic sodium ethoxide at room temperature .
  • Yield selectivity : When R² = H (e.g., in 5b), the reaction exclusively forms imidazoquinazolinediones. For R² ≠ H, quinazolinones dominate due to steric hindrance impeding imidazolone formation . Typical yields range from 65–90% .

Q. How is the compound structurally characterized, and what analytical methods are critical?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Aromatic protons appear at δ 7.43–8.27 ppm; CH₂ groups resonate at δ ~4.73 ppm .
    • IR : Two C=O stretches (imidazolone at ~1756 cm⁻¹ and quinazolinone at ~1698 cm⁻¹) confirm the fused ring system .
    • MS : Molecular ion peaks (e.g., m/z 311 for 5b) validate molecular weight .
  • X-ray crystallography : Reveals planarity of the tricyclic core (dihedral angles <6° between rings) and bond lengths consistent with conjugated systems (e.g., C(14)=N(2) at 1.299 Å) .

Q. What are the key physicochemical properties relevant to experimental handling?

Answer:

  • Melting point : 264–266°C for the 4-chlorophenyl derivative (5b) .
  • Solubility : Recrystallized from dichloromethane/petroleum ether or ethanol .
  • Stability : Prone to racemization at C-3 under basic conditions when derived from chiral precursors . Store under inert atmospheres to avoid degradation.

Advanced Research Questions

Q. How does substituent variation (e.g., R¹ = 4-Cl vs. R² = isobutyl) influence reactivity and product selectivity?

Answer:

  • Steric effects : Bulky R² groups (e.g., isobutyl in 5m) hinder cyclization to imidazolones, favoring quinazolinones .
  • Electronic effects : Electron-withdrawing groups (e.g., 4-Cl) stabilize the conjugated system, as evidenced by reduced dihedral angles (5.15° for 5o) and higher melting points .
  • Synthetic flexibility : The 4-chlorophenyl substituent (R¹) enhances crystallinity, facilitating X-ray analysis .

Q. How to resolve discrepancies in spectroscopic data across derivatives (e.g., variable NH signals or C=O stretches)?

Answer:

  • Dynamic NMR effects : NH protons in intermediates (e.g., guanidine 3) exhibit broadened or split signals due to tautomerism or hydrogen bonding .
  • Crystal packing : Variations in IR C=O stretches (e.g., 1756 vs. 1693 cm⁻¹) arise from intermolecular interactions in solid-state vs. solution phases .
  • Methodological calibration : Cross-validate data using high-field NMR (600 MHz) and temperature-controlled IR to minimize artifacts .

Q. What mechanistic insights explain the formation of byproducts (e.g., quinazolinones vs. imidazoquinazolinediones)?

Answer:

  • Pathway competition : Carbodiimide intermediates undergo three competing cyclizations:
    • Path a : Forms quinazolinones via aryl-amine cyclization (favored for R² ≠ H).
    • Path b : Forms imidazolones (preferred for R² = H) .
  • Base catalysis : Sodium ethoxide promotes NH deprotonation, enabling nucleophilic attack on ethoxylate groups to form the imidazolone ring .

Q. How to assess the compound’s stability under varying pH or temperature conditions?

Answer:

  • pH studies : Monitor degradation via HPLC under acidic (pH <3) or basic (pH >10) conditions. Basic conditions accelerate racemization .
  • Thermal analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>250°C) .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and compare purity via LC-MS .

Q. What computational methods support structural optimization for target bioactivity?

Answer:

  • DFT calculations : Model dihedral angles and HOMO-LUMO gaps to predict electronic properties .
  • Molecular docking : Screen against biological targets (e.g., AMPA receptors) using crystal structure data (PDB ID: N/A) to guide substituent modifications .

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